molecular formula C11H8ClNOS2 B7460928 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B7460928
M. Wt: 269.8 g/mol
InChI Key: LBRYJAAWKRWXCV-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the replication of various viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its wide range of biological activities, its availability, and its relatively low cost. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. These include:
1. Further studies on its mechanism of action and its interactions with various enzymes and signaling pathways.
2. Studies on its potential use as a lead compound for the development of new drugs.
3. Studies on its potential use in the treatment of various diseases such as cancer, inflammation, and infectious diseases.
4. Studies on its potential toxicity and its safety profile.
5. Studies on its pharmacokinetics and pharmacodynamics.
Conclusion:
In conclusion, 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities and has potential for the development of new drugs. Further research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 4-chlorobenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 60-80°C. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral activities. It has also been studied for its potential use as a lead compound for the development of new drugs.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYJAAWKRWXCV-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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